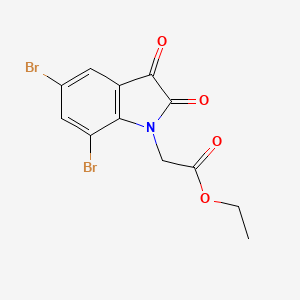
5,7-dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione is a brominated indole derivative. This compound is of interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The presence of bromine atoms and the indole core makes it a versatile compound for synthetic and research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione typically involves the bromination of an indole precursor followed by esterification. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The esterification step involves the reaction of the brominated indole with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
5,7-Dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole core.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbonyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce indole-2,3-diol derivatives. Substitution reactions can lead to a variety of functionalized indole compounds.
科学的研究の応用
5,7-Dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5,7-dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the indole core play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 5,7-Dibromo-3,3-dimethyloxindole
- 5,7-Dibromo-1-methyl-1H-indazole
- 5,7-Dibromo-1-indanone
Comparison
Compared to similar compounds, 5,7-dibromo-1-(ethoxycarbonylmethyl)-1H-indole-2,3-dione is unique due to the presence of the ethoxycarbonylmethyl group. This functional group can influence the compound’s reactivity, solubility, and biological activity. The bromine atoms also contribute to its distinct chemical properties, making it a valuable compound for various applications.
特性
CAS番号 |
136622-69-0 |
|---|---|
分子式 |
C12H9Br2NO4 |
分子量 |
391.01 g/mol |
IUPAC名 |
ethyl 2-(5,7-dibromo-2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C12H9Br2NO4/c1-2-19-9(16)5-15-10-7(11(17)12(15)18)3-6(13)4-8(10)14/h3-4H,2,5H2,1H3 |
InChIキー |
IOKFKWRJNQQGTC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2Br)Br)C(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



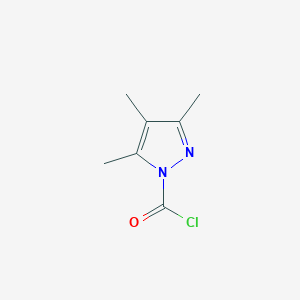
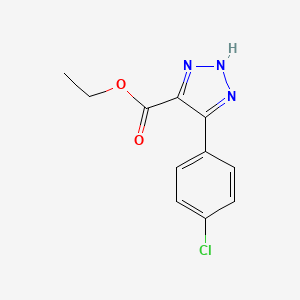
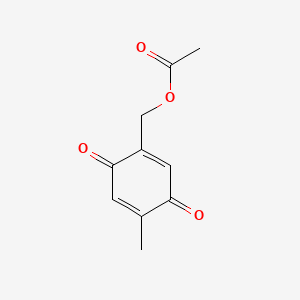
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13956784.png)
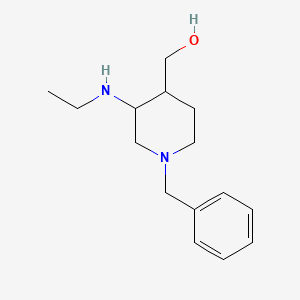
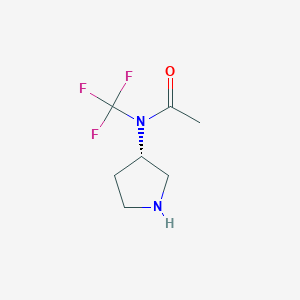
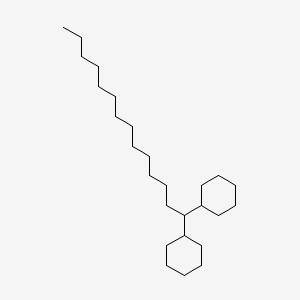

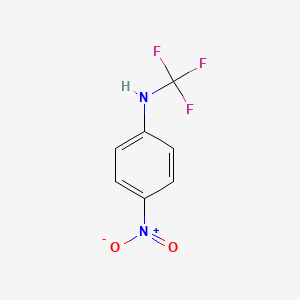



![4,7-Methano-7H-thieno[2,3-C]azepine](/img/structure/B13956816.png)
